N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride
Description
N-Methylbicyclo[2.2.2]octan-2-amine hydrochloride is a bicyclic amine derivative with a rigid [2.2.2] bicyclooctane framework. The compound features a methyl group attached to the nitrogen atom at the 2-position of the bicyclic system, forming a hydrochloride salt for enhanced stability and solubility. Its molecular formula is C₉H₁₈ClN, with a molar mass of 175.70 g/mol (calculated from and ). The bicyclo[2.2.2]octane scaffold imparts structural rigidity, making it valuable in medicinal chemistry for studying steric and electronic effects in drug-receptor interactions.
Properties
IUPAC Name |
N-methylbicyclo[2.2.2]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-10-9-6-7-2-4-8(9)5-3-7;/h7-10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXCRVJXLSWGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCC1CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The bicyclo[2.2.2]octane core is then subjected to amination reactions to introduce the amine group.
Methylation: The amine group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale Diels-Alder reactions and amination processes.
Continuous flow methylation: Using continuous flow reactors for efficient methylation.
Crystallization and purification: The hydrochloride salt is crystallized and purified to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmaceutical Development
N-Methylbicyclo[2.2.2]octan-2-amine hydrochloride has been investigated as a potential precursor for various therapeutic agents, particularly those targeting neurotransmitter systems. Its bicyclic structure can enhance binding affinity and selectivity for certain receptors, making it a valuable candidate in drug design.
Case Studies:
- Antidepressants : Research has explored its use in synthesizing compounds that modulate serotonin and norepinephrine levels in the brain, potentially leading to new antidepressant medications.
- Analgesics : The compound has been studied for its analgesic properties, contributing to the development of pain relief medications.
Organic Synthesis
The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for diverse functionalization, enabling chemists to create a wide range of derivatives.
Synthesis Techniques:
- Transition Metal Catalysis : Recent advancements have demonstrated the use of palladium-catalyzed reactions to convert N-methylbicyclo[2.2.2]octan-2-amine into various derivatives with enhanced biological activity .
| Reaction Type | Conditions | Products |
|---|---|---|
| Palladium-catalyzed coupling | Room temperature, inert atmosphere | Diverse bicyclic derivatives |
| Reductive amination | Hydrogenation conditions | Aminated derivatives |
Research indicates that N-Methylbicyclo[2.2.2]octan-2-amine hydrochloride exhibits various biological activities, which are being explored for therapeutic applications.
Notable Findings:
- Neuroprotective Effects : Studies have suggested potential neuroprotective effects in models of neurodegenerative diseases, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist at specific receptor sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-methylbicyclo[2.2.2]octan-2-amine hydrochloride with analogs differing in bicyclo ring size, substituents, and amine positioning.
Bicyclo[2.2.2]octan-2-amine Hydrochloride (Unmethylated Analog)
- Molecular Formula : C₈H₁₆ClN
- Key Differences : Lacks the N-methyl group, resulting in a primary amine.
- Collision Cross-Section (CCS) : Predicted CCS values for [M+H]+ and [M+Na]+ are 121.3 Ų and 131.0 Ų , respectively, indicating differences in gas-phase ion mobility compared to methylated derivatives .
- Applications : Used as a building block in asymmetric synthesis, particularly for chiral amine derivatives .
N-Methylbicyclo[2.2.2]octan-1-amine Hydrochloride (Positional Isomer)
- Molecular Formula : C₉H₁₈ClN
- Key Differences : The amine group is at the 1-position instead of the 2-position.
- Purity : 95% (commercially available via Enamine) .
- Impact of Positioning : The 1-position may alter steric interactions in binding pockets, affecting biological activity.
Bicyclo[2.2.1]heptan-2-amine Hydrochloride (Smaller Bicyclo System)
- Molecular Formula : C₇H₁₄ClN
- Key Differences: The [2.2.1] bicyclo system (norbornane) introduces greater ring strain and reduced conformational flexibility compared to [2.2.2].
- Melting Point : Derivatives like N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride exhibit higher melting points (222°C ) due to increased rigidity .
- Applications : Common in chiral resolution studies and catalysis .
(S)-Bicyclo[2.2.2]octan-2-amine Hydrochloride (Enantiomer)
- Molecular Formula : C₈H₁₆ClN
- Key Differences : Enantiomeric purity (98.4% ee) enables stereoselective synthesis .
- Physicochemical Properties : Identical to the racemic form but distinct in chiral environments.
Structural and Functional Comparison Table
| Compound | Bicyclo System | Amine Position | Substituents | Molecular Formula | Melting Point (°C) | Purity (%) | Key Applications |
|---|---|---|---|---|---|---|---|
| N-Methylbicyclo[2.2.2]octan-2-amine HCl | [2.2.2] | 2 | N-methyl | C₉H₁₈ClN | Not reported | 95 | Drug discovery, receptor studies |
| Bicyclo[2.2.2]octan-2-amine HCl | [2.2.2] | 2 | None | C₈H₁₆ClN | Not reported | >99 | Chiral building block |
| N-Methylbicyclo[2.2.2]octan-1-amine HCl | [2.2.2] | 1 | N-methyl | C₉H₁₈ClN | Not reported | 95 | Structural biology |
| Bicyclo[2.2.1]heptan-2-amine HCl | [2.2.1] | 2 | None | C₇H₁₄ClN | 222 (derivatives) | 99 | Catalysis, chiral resolution |
| (S)-Bicyclo[2.2.2]octan-2-amine HCl | [2.2.2] | 2 | None (chiral) | C₈H₁₆ClN | Not reported | 98.4 ee | Stereoselective synthesis |
Key Research Findings
Impact of Bicyclo Ring Size : The [2.2.2] system offers lower ring strain than [2.2.1], enhancing thermal stability and solubility in polar solvents .
Substituent Effects : N-methylation increases lipophilicity, improving membrane permeability in drug candidates .
Stereochemical Influence : Enantiopure derivatives like (S)-bicyclo[2.2.2]octan-2-amine HCl are critical for targeting stereospecific enzymes .
Analytical Utility : Collision cross-section (CCS) data for bicyclo derivatives aids in mass spectrometry-based identification .
Biological Activity
N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride is a bicyclic amine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique chemical properties. The compound can be synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which allow for modifications that enhance its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. As a ligand, it can bind to various receptors and enzymes, modulating their activity and influencing physiological processes . The exact pathways remain under investigation, but initial studies suggest involvement in central nervous system (CNS) modulation .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacterial strains, which positions it as a potential candidate for antibiotic development .
Neuropharmacological Effects
Research has highlighted the compound's potential in treating neurological disorders. Its structural similarity to known psychoactive substances suggests that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways . Preliminary animal studies indicate that it may possess antidepressant-like effects, warranting further exploration in clinical settings .
Case Studies and Research Findings
Several case studies and research articles have documented the biological activity of this compound:
Q & A
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of bicyclic amine derivatives?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., alkyl, halogen, aryl groups) and test biological activity.
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate structural features with activity.
- Thermodynamic profiling : Use ITC to assess binding enthalpy/entropy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
